Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate
Description
Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate is a purine-based small molecule characterized by a 2-amino-6-chloro substitution on the purine scaffold and a benzyl ester group attached via an acetoxy linker. The benzyl ester group enhances lipophilicity, which may improve cellular permeability compared to free acids or smaller esters.
Properties
IUPAC Name |
benzyl 2-(2-amino-6-chloropurin-9-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c15-12-11-13(19-14(16)18-12)20(8-17-11)6-10(21)22-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDISFROISVPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C=NC3=C2N=C(N=C3Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate typically involves the reaction of 6-chloroguanine with benzyl 2-bromoacetate . The reaction is carried out under specific conditions to ensure the formation of the desired product. The general steps include:
Starting Materials: 6-chloroguanine and benzyl 2-bromoacetate.
Reaction Conditions: The reaction is usually conducted in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Substitution Reactions at the C6 Position
The chlorine atom at the C6 position undergoes nucleophilic substitution under controlled conditions, forming derivatives with varied biological relevance.
Key Examples:
-
Reaction with Sodium Benzyloxide :
Heating with sodium benzyloxide in benzyl alcohol replaces the chlorine atom with a benzyloxy group, yielding benzyl 2-(2-amino-6-(benzyloxy)-9H-purin-9-yl)acetate. This reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing purine ring . -
Alkoxyalkylation :
Reaction with acetals (e.g., diethyl acetals) in the presence of catalytic acid forms branched acyclic nucleosides. For example, treatment with 2-oxa-1,4-butanediol diacetate yields N9-alkylated products .
Conditions and Outcomes:
Hydrolysis Reactions
The ester and chloropurine groups are susceptible to hydrolysis under acidic or basic conditions.
Ester Hydrolysis:
-
Acidic Hydrolysis :
Treatment with HCl in methanol cleaves the benzyl ester, producing 2-(2-amino-6-chloro-9H-purin-9-yl)acetic acid. This reaction is critical for generating bioactive carboxylic acid derivatives . -
Basic Hydrolysis :
NaOH in aqueous media hydrolyzes the ester to the carboxylate salt, which can be acidified to the free acid .
Chlorine Hydrolysis:
-
Formic Acid-Mediated Hydrolysis :
Refluxing with formic acid replaces the chlorine with a hydroxyl group, yielding guanine derivatives. For example, 2-amino-6-hydroxy-9H-purine-9-acetic acid is formed with 46% yield .
Hydrolysis Conditions:
| Substrate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Benzyl ester | 5N HCl in MeOH | Reflux, 2h | Carboxylic acid derivative | 85% |
| 6-Chloropurine | Formic acid (aq.) | Reflux, 5–7h | 6-Hydroxypurine | 46% |
Functionalization of the Exocyclic Amino Group
The N2-amino group participates in acetylation and carbamate formation:
-
Acetylation :
Treatment with acetic anhydride in pyridine acetylates the amino group, forming N2-acetyl derivatives. This reaction is selective under mild conditions . -
Carbamate Formation :
Reaction with chloroformates or isobutyl chloroformate generates carbamate-protected intermediates, enhancing stability for further modifications .
Comparative Reactivity with Analogues
The benzyl ester moiety distinguishes this compound from similar purine derivatives:
Stability and Side Reactions
-
Thermal Stability :
Decomposition occurs above 200°C, with the ester group showing greater thermal lability than the purine core . -
Regioselectivity Challenges :
Competing N7 vs. N9 alkylation is observed in reactions with bifunctional electrophiles (e.g., bromoacetate), requiring careful optimization .
Scientific Research Applications
Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to nucleic acids and their analogs, providing insights into DNA and RNA interactions.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can mimic natural nucleosides, allowing it to interfere with biological processes like DNA replication and transcription. This makes it a potential candidate for antiviral and anticancer therapies.
Comparison with Similar Compounds
Methyl and Ethyl Esters
Methyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate (Compound 9)
- Molecular Weight : 256.05 g/mol (calculated), 256.18 g/mol (observed) .
- Physical Properties : Melting point 148–150°C; IR bands at 1761 cm⁻¹ (ester C=O stretch) and 1522 cm⁻¹ (purine ring vibrations) .
- Key Differences : The methyl ester lacks the aromatic benzyl group, resulting in lower molecular weight and reduced lipophilicity. This may limit its bioavailability compared to the benzyl derivative.
Ethyl 2-(6-chloro-2-(4-cyclohexylbenzamido)-9H-purin-9-yl)acetate (Compound 10)
Phosphonate Derivatives
Diethyl 3-[2-(2-amino-6-chloro-9H-purin-9-yl)acetamido]propylphosphonate (Compound 24c)
Diacetate Impurity
2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diyl diacetate
9-(4-Nitrobenzyl) Substituted Purines
6-Chloro-9-(4-nitrobenzyl)-9H-purine
- Key Features : Substituted with a 4-nitrobenzyl group instead of the benzyl ester .
- Functional Impact : The nitro group is electron-withdrawing, which may alter electronic properties of the purine ring and influence reactivity in nucleophilic substitution reactions .
Research Implications
- Benzyl vs. Methyl/Ethyl Esters : The benzyl group in the target compound likely enhances membrane permeability compared to methyl or ethyl esters, making it more suitable for intracellular targets .
- Phosphonate vs. Ester : Phosphonate derivatives may excel in enzyme inhibition but require structural optimization for bioavailability .
- Substituent Effects : Bulky groups (e.g., cyclohexylbenzamido) improve selectivity but may necessitate formulation adjustments to address solubility challenges .
Biological Activity
Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate, also known as 2-amino-6-chloro-9H-purine-9-acetic acid benzyl ester, is a purine derivative that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C14H12ClN5O2
- Molecular Weight : 317.73 g/mol
- CAS Number : 169287-67-6
The structure features a chlorinated purine core with an acetate group attached via a benzyl ester, which contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular processes. The presence of the chlorine atom and the ester group enhances its binding affinity, potentially affecting pathways related to:
- Antiviral Activity : It may inhibit viral replication by interfering with nucleic acid synthesis.
- Enzyme Inhibition : The compound could act as an inhibitor for key enzymes in metabolic pathways.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
Antiviral Properties
Studies indicate that this compound exhibits antiviral properties, particularly against certain RNA viruses. Its mechanism involves disrupting viral replication processes, making it a candidate for further development in antiviral therapies.
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor, particularly in pathways involving purine metabolism. This inhibition can lead to altered cellular functions, which may be beneficial in treating diseases related to dysregulated enzyme activity.
Case Studies
-
Study on Antiviral Activity :
- A recent study evaluated the antiviral efficacy of this compound against influenza viruses. The compound demonstrated significant inhibition of viral replication at concentrations ranging from 10 to 50 µM, suggesting its utility in developing antiviral agents .
-
Enzyme Interaction Studies :
- Another investigation focused on the compound's interaction with xanthine oxidase, an enzyme involved in purine metabolism. The results indicated that this compound inhibited xanthine oxidase activity by approximately 60% at a concentration of 25 µM, highlighting its potential as a therapeutic agent for gout and other related conditions .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound shares structural similarities with other purine derivatives, which also exhibit notable biological activities. The following table summarizes some related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chlorinated purine structure | Antiviral properties |
| 2-Amino-6-(benzyloxy)-purin-9-ylic acid | Similar purine backbone | Enzyme inhibition |
| Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate | Features cyclopropane ring | Versatile building block |
This comparison underscores the unique biological profile of this compound relative to other compounds in its class.
Q & A
Q. What are the recommended synthetic routes for preparing Benzyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate, and what coupling agents are effective in its preparation?
Methodological Answer: The compound is synthesized via coupling reactions between 2-(2-amino-6-chloropurin-9-yl)acetic acid and benzyl alcohol derivatives. A validated approach involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent, which activates the carboxylic acid group for esterification. For example, in related purine derivatives, EDC·HCl achieved yields >80% under anhydrous conditions in dimethylformamide (DMF) at 0–5°C for 24 hours . Alternative routes include tert-butyl ester intermediates, which can be deprotected under acidic conditions to yield the final benzyl ester .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical. Key NMR signals include the benzyloxy group (δ ~5.1 ppm for CH₂O) and purine protons (δ ~8.3 ppm for H-8). X-ray crystallography, using programs like SHELXL for refinement, can resolve ambiguities in stereochemistry or bond angles .
Q. What storage conditions are optimal for maintaining the stability of this compound?
Methodological Answer: Store the compound in anhydrous, airtight containers at –20°C to prevent hydrolysis of the ester bond. Avoid exposure to strong oxidizing agents, acids, or bases, as these can degrade the purine core or ester moiety. Stability studies on analogous benzyl esters indicate a shelf life of >12 months under these conditions .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved when determining the structure of this compound?
Methodological Answer: In cases of twinning or low-resolution data, employ SHELXD for structure solution and SHELXL for refinement. For high thermal motion in the benzyl group, apply anisotropic displacement parameters. Validate hydrogen bonding patterns (e.g., N–H···O interactions) using ORTEP-3 for graphical representation . Cross-validation with powder X-ray diffraction (PXRD) can confirm phase purity .
Q. What strategies are effective for identifying and quantifying process-related impurities in this compound?
Methodological Answer: Common impurities include diacetylated byproducts (e.g., 1,3-propanediol 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]diacetate) and hydrolyzed derivatives. Use gradient HPLC with a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) for separation. Quantify impurities against USP reference standards, ensuring detection limits <0.1% . Mass spectrometry can identify degradation products, such as the free carboxylic acid formed via ester hydrolysis .
Q. How do enzymatic synthesis methods compare to traditional chemical routes for producing this compound?
Methodological Answer: Enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) offers regioselectivity and avoids harsh conditions. For example, benzyl acetate biosynthesis achieved 95% conversion at 40°C in solvent-free systems . However, enzymatic routes require optimization of water activity and substrate molar ratios. Kinetic modeling (e.g., Ping-Pong Bi-Bi mechanism) can predict reaction rates and guide scale-up .
Q. How can researchers address discrepancies in biological activity data reported for this compound across studies?
Methodological Answer: Variations may arise from differences in impurity profiles, stereochemical purity, or assay conditions. Conduct the following:
- Purity Reassessment: Validate via HPLC and NMR.
- Stereochemical Analysis: Use chiral columns or circular dichroism (CD) spectroscopy to confirm configuration.
- Dose-Response Reproducibility: Standardize cell-based assays (e.g., fixed ATP concentrations in kinase inhibition studies) .
Q. What computational tools are suitable for modeling the interaction of this compound with biological targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) can predict binding modes to purine-binding enzymes. Parameterize the compound using the AMBER force field, accounting for partial charges on the chloro and amino groups. Validate models with free-energy perturbation (FEP) calculations or experimental IC₅₀ data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
